4-(3,4-dimethylphenyl)-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione
CAS No.: 1226438-84-1
Cat. No.: VC8220847
Molecular Formula: C23H26N2O3S
Molecular Weight: 410.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1226438-84-1 |
|---|---|
| Molecular Formula | C23H26N2O3S |
| Molecular Weight | 410.5 |
| IUPAC Name | [4-(3,4-dimethylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methylpiperidin-1-yl)methanone |
| Standard InChI | InChI=1S/C23H26N2O3S/c1-16-10-12-24(13-11-16)23(26)22-15-25(19-9-8-17(2)18(3)14-19)20-6-4-5-7-21(20)29(22,27)28/h4-9,14-16H,10-13H2,1-3H3 |
| Standard InChI Key | HJWKDFQIWVTOHU-UHFFFAOYSA-N |
| SMILES | CC1CCN(CC1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=C(C=C4)C)C |
| Canonical SMILES | CC1CCN(CC1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=C(C=C4)C)C |
Introduction
4-(3,4-dimethylphenyl)-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione is a complex organic compound that belongs to the benzothiazine derivatives class. This compound is characterized by its unique structural features, which integrate elements of benzothiazine and piperidine, making it a subject of interest for scientific research due to its potential biological activities and applications.
Molecular Formula and Weight
-
Molecular Formula: The compound's molecular formula is not explicitly provided in the search results, but it typically includes carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
-
Molecular Weight: Approximately 342.44 g/mol.
Synthesis
The synthesis of 4-(3,4-dimethylphenyl)-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione involves several multi-step organic reactions. The process generally begins with the formation of the benzothiazine core, followed by the introduction of the piperidine and dimethylphenyl groups. Common reagents such as thionyl chloride, various catalysts, and solvents are utilized to facilitate these reactions.
Biological Activities and Applications
Benzothiazine derivatives, including 4-(3,4-dimethylphenyl)-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione, are known for their diverse pharmacological properties. The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets such as enzymes or receptors. Binding to these targets could modulate their activity and influence biochemical pathways.
Research Findings and Potential Applications
The potential applications of 4-(3,4-dimethylphenyl)-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione span several fields, including pharmaceuticals and scientific research. Further studies are needed to elucidate the specific interactions and pathways involved in its mechanism of action.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume